molecular formula C25H22N2O5 B244204 N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

カタログ番号 B244204
分子量: 430.5 g/mol
InChIキー: SPPHFGUGJFDKPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. It was first discovered in the 1990s and has since been the subject of numerous scientific studies. DMXAA is a promising drug candidate that has shown efficacy against various types of cancer, making it a potential treatment option for cancer patients.

作用機序

The mechanism of action of DMXAA is not fully understood. It is believed to activate the innate immune system, leading to the production of cytokines and chemokines that promote tumor necrosis. DMXAA has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines and chemokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These cytokines and chemokines promote tumor necrosis and inhibit tumor growth. DMXAA has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth.

実験室実験の利点と制限

One of the advantages of DMXAA for lab experiments is its potency and specificity for tumor cells. DMXAA has been shown to have minimal toxicity to normal cells, making it a promising drug candidate for cancer treatment. However, one of the limitations of DMXAA is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for DMXAA research. One direction is to optimize the synthesis of DMXAA to improve its solubility and pharmacokinetic properties. Another direction is to evaluate the safety and efficacy of DMXAA in clinical trials for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMXAA and to identify potential biomarkers for patient selection.

合成法

The synthesis of DMXAA involves several steps, starting with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4-methylphenol to form the amide intermediate. Finally, the amide intermediate is reacted with 2-benzofurancarboxylic acid to form DMXAA.

科学的研究の応用

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of DMXAA in cancer patients.

特性

分子式

C25H22N2O5

分子量

430.5 g/mol

IUPAC名

N-[4-[(3,5-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O5/c1-15-10-18(26-24(28)17-11-19(30-2)14-20(12-17)31-3)8-9-21(15)27-25(29)23-13-16-6-4-5-7-22(16)32-23/h4-14H,1-3H3,(H,26,28)(H,27,29)

InChIキー

SPPHFGUGJFDKPV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)NC(=O)C3=CC4=CC=CC=C4O3

正規SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)NC(=O)C3=CC4=CC=CC=C4O3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。